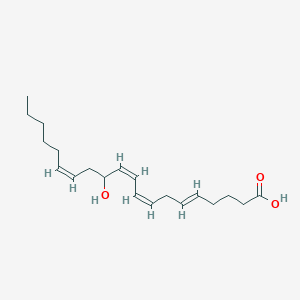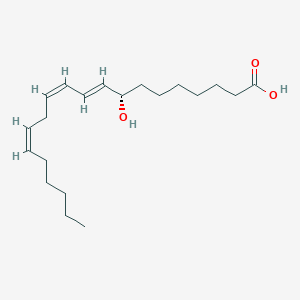
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Übersicht
Beschreibung
13(S)-HOTrE: is a bioactive lipid compound derived from arachidonic acid. Its chemical structure consists of an 18-carbon chain with a hydroxyl group at the 13th position. The stereoisomer 13®-HOTrE also exists alongside 13(S)-HOTrE .
Vorbereitungsmethoden
Synthesewege::
Enzymatische Hydroxylierung: 13(S)-HOTrE kann enzymatisch durch die Wirkung von Lipoxygenasen auf Arachidonsäure synthetisiert werden.
Chemische Synthese: Chemische Verfahren beinhalten die selektive Oxidation von Arachidonsäure am 13. Kohlenstoff unter Verwendung spezifischer Reagenzien.
Industrielle Produktion:: Industrielle Produktionsmethoden umfassen typischerweise enzymatische Prozesse aufgrund ihrer Spezifität und Effizienz.
Analyse Chemischer Reaktionen
Reaktionen::
Oxidation: 13(S)-HOTrE kann weitere Oxidationsreaktionen eingehen, die zu anderen bioaktiven Verbindungen führen.
Reduktion: Die Reduktion der Hydroxylgruppe kann zu verschiedenen Derivaten führen.
Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen.
Enzyme: Lipoxygenasen (für die enzymatische Synthese).
Oxidationsmittel: Peroxide, Metallkatalysatoren (für die chemische Synthese).
Lösungsmittel: Organische Lösungsmittel (z. B. Chloroform, Methanol).
- Andere Derivate abhängig von den Reaktionsbedingungen.
13(S)-HODE: Die entsprechende nicht-epoxidierte Verbindung.
Wissenschaftliche Forschungsanwendungen
Chemie::
Lipid-Signalgebung: 13(S)-HOTrE moduliert zelluläre Reaktionen über Lipid-Signalwege.
Entzündung: Es spielt eine Rolle bei Entzündungen und Immunreaktionen.
Zellproliferation: Beeinflusst Zellwachstum und -proliferation.
Rezeptoraktivierung: Kann spezifische Rezeptoren (z. B. GPR132) aktivieren, die an der pH-Wahrnehmung beteiligt sind.
5. Wirkmechanismus
Der genaue Mechanismus ist ein aktives Forschungsgebiet. 13(S)-HOTrE interagiert wahrscheinlich mit zellulären Rezeptoren und beeinflusst nachgeschaltete Signalwege.
Wirkmechanismus
The exact mechanism remains an active area of research. 13(S)-HOTrE likely interacts with cellular receptors, influencing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
13®-HOTrE: Sein Stereoisomer mit unterschiedlichen Bioaktivitäten.
9(S)-HOTrE: Ein weiteres Hydroxyderivat von Arachidonsäure.
Eigenschaften
IUPAC Name |
(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLGGGQNRTVBSU-FQSPHKRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory effects of 13(S)-HOTrE and how does it work?
A1: Research suggests that 13(S)-HOTrE exhibits anti-inflammatory effects primarily by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. [] While the exact mechanism remains unclear, it's proposed that 13(S)-HOTrE may directly interact with NLRP3 components or modulate upstream signaling pathways to prevent its activation. Further research is needed to fully elucidate the molecular targets and downstream effects of 13(S)-HOTrE.
Q2: Can 13(S)-HOTrE be used as a biomarker for aromatase inhibitor-induced arthralgia (AIA)?
A2: Preliminary research indicates that baseline levels of 13(S)-HOTrE might be associated with worsening hot flash symptoms in breast cancer patients taking aromatase inhibitors. [] While further investigation is needed, this finding suggests that 13(S)-HOTrE could potentially serve as a biomarker for predicting AIA susceptibility or severity. This highlights the need for more comprehensive studies to validate its clinical utility in AIA management.
Q3: How does the presence of 13(S)-HOTrE affect the activity of human epithelial 15-lipoxygenase-2 (15-LOX-2)?
A3: 13(S)-HOTrE acts as an allosteric regulator of 15-LOX-2, influencing its substrate specificity. Specifically, it enhances the enzyme's preference for arachidonic acid over γ-linolenic acid by modulating the catalytic rate. [] This interaction highlights the complex regulatory mechanisms governing lipoxygenase activity and suggests a potential role for 13(S)-HOTrE in fine-tuning inflammatory responses mediated by 15-LOX-2.
Q4: What is the role of 13(S)-HOTrE in pulmonary hypertension?
A4: Research indicates that 13(S)-HOTrE is associated with a lower likelihood of developing pulmonary hypertension (PH). [] While the exact mechanism remains unclear, its association with pulmonary artery uptake suggests a potential role in regulating pulmonary vascular tone or inflammatory processes within the lungs. These findings warrant further investigation into 13(S)-HOTrE as a potential therapeutic target for PH.
Q5: Can microalgae be a source of 13(S)-HOTrE for therapeutic applications?
A5: Yes, certain microalgae species like Chlamydomonas debaryana have been identified as a rich source of 13(S)-HOTrE. [] Studies have demonstrated the anti-inflammatory effects of C. debaryana biomass, partly attributed to its 13(S)-HOTrE content, in a rat model of colitis. This suggests the potential of utilizing microalgae as a sustainable source of 13(S)-HOTrE for developing novel anti-inflammatory therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)


![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)




